molecular formula C10H10BrN3 B1293028 1-benzyl-4-bromo-1H-pyrazol-3-amine CAS No. 1171985-74-2

1-benzyl-4-bromo-1H-pyrazol-3-amine

Cat. No.: B1293028
CAS No.: 1171985-74-2
M. Wt: 252.11 g/mol
InChI Key: MBQHMPHNPQNNIW-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H10BrN3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Scientific Research Applications

1-Benzyl-4-bromo-1H-pyrazol-3-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . These reactions typically occur under mild conditions and provide good yields of the desired pyrazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-bromo-1H-pyrazol-3-amine is unique due to the presence of both the benzyl and amine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

1-benzyl-4-bromopyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQHMPHNPQNNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263180
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171985-74-2
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171985-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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